3-Acetamido-1-methylquinolinium iodide

Description

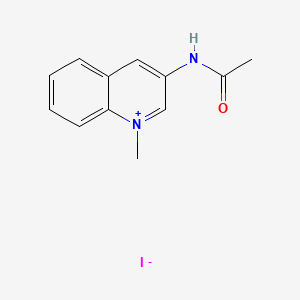

3-Acetamido-1-methylquinolinium iodide (CAS: 38101-47-2) is a quaternary ammonium salt derived from the quinoline scaffold. It features a methyl group at the 1-position of the quinolinium ring and an acetamido substituent at the 3-position, with iodide as the counterion. This compound is structurally characterized by its aromatic heterocyclic core, which confers stability and reactivity for applications in organic synthesis, materials science, and pharmaceuticals.

Propriétés

Numéro CAS |

38101-47-2 |

|---|---|

Formule moléculaire |

C12H13IN2O |

Poids moléculaire |

328.15 g/mol |

Nom IUPAC |

N-(1-methylquinolin-1-ium-3-yl)acetamide;iodide |

InChI |

InChI=1S/C12H12N2O.HI/c1-9(15)13-11-7-10-5-3-4-6-12(10)14(2)8-11;/h3-8H,1-2H3;1H |

Clé InChI |

PTZDMTXLMYZDOC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=CC=CC=C2[N+](=C1)C.[I-] |

SMILES canonique |

CC(=O)NC1=CC2=CC=CC=C2[N+](=C1)C.[I-] |

Autres numéros CAS |

38101-47-2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Dye Chemistry

1.1 Hair Dyeing Applications

One of the prominent applications of 3-acetamido-1-methylquinolinium iodide is in the formulation of hair dyes. It serves as a key component in dye compositions that aim to provide vibrant colors with good fastness properties. The compound is used in both direct dye formulations and oxidation dye systems, which allow for the development of intense colors without damaging keratin fibers, such as human hair. The dye compositions containing this compound can achieve a broad palette of colors, ranging from yellow-red to blue and brown-black, while ensuring safety and uniformity in application .

1.2 Mechanism of Action

The mechanism by which this compound operates involves its interaction with nucleophilic reaction centers in the hair fibers. This reaction allows the dye to bond effectively, resulting in lasting color retention under mild conditions (temperatures around 20 to 50°C). The absence of harsh oxidizing agents further enhances its appeal for consumer safety .

Medicinal Chemistry

2.1 Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit potential as anticancer agents. Research into cyanine dyes, which share structural characteristics with this compound, has revealed significant antiproliferative effects against various cancer cell lines, including colorectal (Caco-2), breast (MCF-7), and prostate (PC-3) cancers . In particular, the structural modifications that include quinolinium derivatives have shown promise in enhancing selectivity and potency against cancer cells.

2.2 Case Studies on Antiproliferative Effects

In a study focusing on the antiproliferative effects of cyanine dyes derived from quinoline structures, it was found that certain derivatives exhibited IC50 values as low as 0.67 µM against Caco-2 cells, demonstrating a high degree of selectivity over normal human dermal fibroblasts (NHDF) . This suggests that modifications to the quinolinium structure can lead to enhanced therapeutic profiles.

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves acylation reactions where an acetamido group is introduced into the quinolinium framework. Various synthetic methods have been documented, emphasizing high yields and purity . Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and integrity of the synthesized compound.

3.2 Structural Properties

The chemical formula for this compound is C12H13IN2O, highlighting its complex structure that contributes to its functional properties in both dye applications and medicinal chemistry .

Data Summary Table

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Yields: While 3-phenylaminoquinolinium and pyridinium analogs achieve moderate yields (35–55%) via alkylation and amination reactions , data for 3-acetamido-1-methylquinolinium iodide remain unreported.

- Thermal Stability: The phenylaminoquinolinium derivatives exhibit melting points up to 159°C, suggesting higher thermal stability compared to pyridinium analogs (e.g., 4-(hydroxymethyl)-1-methylpyridinium iodide, which is liquid at room temperature) .

Physicochemical and Functional Properties

Ionic Conductivity

Quinolinium and pyridinium iodides are studied for iodide ion conductivity. For example, Schiff base-derived iodide salts exhibit ionic conductivities up to 10⁻³ S/cm at ambient temperatures .

Industrial and Commercial Relevance

- Availability: this compound is marketed industrially (e.g., ECHEMI) for research and specialty chemical applications, similar to 4-(hydroxymethyl)-1-methylpyridinium iodide .

- Cost and Scalability: Industrial-scale synthesis of pyridinium iodides is well-established, whereas quinolinium derivatives like this compound may face higher production costs due to complex functionalization steps.

Méthodes De Préparation

Synthesis of 3-Acetamidoquinoline Intermediate

The initial step involves functionalizing quinoline at the 3-position with an acetamido group. This can be achieved by:

- Nitration of quinoline to introduce a nitro group at the 3-position, followed by reduction to the corresponding amine.

- Subsequent acetylation of the amine to form the acetamido group.

This intermediate, 3-acetamidoquinoline, is then used for quaternization.

Quaternization to Form 3-Acetamido-1-methylquinolinium Iodide

The quaternization involves methylation of the nitrogen atom in the quinoline ring to yield the quinolinium salt. The typical reagents and conditions include:

- Methyl iodide (iodomethane) as the methylating agent.

- Solvent systems such as ethanol, methanol, or other polar solvents.

- Reaction temperatures ranging from room temperature to moderate heating (e.g., 40–80°C).

- Reaction times from several hours to overnight to ensure complete conversion.

The iodide ion is introduced concomitantly as the counterion during methylation, resulting in the formation of this compound.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Quinoline nitration (HNO3/H2SO4) | Introduce nitro group at 3-position | 3-Nitroquinoline |

| 2 | Reduction (e.g., Fe/HCl or SnCl2/HCl) | Reduce nitro to amine | 3-Aminoquinoline |

| 3 | Acetylation (Ac2O or AcCl, pyridine) | Convert amine to acetamido group | 3-Acetamidoquinoline |

| 4 | Quaternization (Methyl iodide, EtOH, reflux) | Methylate quinoline nitrogen to form iodide salt | This compound |

Alternative Preparation Approaches and Notes

Direct Quaternization of 3-Acetamidoquinoline: The acetamidoquinoline intermediate can be directly reacted with methyl iodide in an alcoholic solvent under reflux to yield the iodide salt. Purification is typically achieved by recrystallization from ethanol or other suitable solvents.

Use of Hydroiodic Acid: In some methods, hydroiodic acid is used to introduce the iodide ion, especially when starting from methylated quinoline derivatives.

Solvent Effects: Polar protic solvents such as ethanol and methanol are preferred to facilitate nucleophilic substitution and solubilize reactants.

Purification: Vacuum drying and recrystallization are common to obtain the pure crystalline iodide salt.

Research Findings and Optimization Data

While specific experimental data on this compound are limited, related quinolinium iodide salts have been prepared with the following optimized parameters:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Methylating agent | Methyl iodide (excess) | Ensures complete quaternization |

| Solvent | Ethanol, methanol | Polar protic solvents preferred |

| Temperature | 40–80°C | Moderate heating accelerates reaction |

| Reaction time | 12–24 hours | Overnight reaction for complete conversion |

| Purification method | Recrystallization, vacuum drying | Yields high purity crystalline product |

These conditions balance reaction efficiency with product purity and yield.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Acetamido-1-methylquinolinium iodide with high purity?

- Methodology : Optimize quaternization reactions between 3-acetamidoquinoline and methyl iodide in anhydrous solvents (e.g., acetonitrile or DMF) under nitrogen atmosphere to prevent hydrolysis. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) can yield >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection . For structural validation, combine H/C NMR and high-resolution mass spectrometry (HRMS) to confirm the cationic quinolinium core and iodide counterion .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of acetamido (C=O stretch at ~1650 cm) and methylquinolinium (C-N vibrations at 1550–1600 cm) groups. UV-Vis spectroscopy can track electronic transitions in the quinoline ring (λ~250–300 nm). For crystallinity analysis, employ X-ray diffraction (XRD) with SHELXL refinement to resolve bond lengths and angles .

Q. How should researchers design experiments to assess the solubility and stability of this compound in aqueous solutions?

- Methodology : Perform pH-dependent solubility studies using shake-flask methods in buffers (pH 0–14). Measure solubility gravimetrically after 24-hour equilibration. Stability can be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use ACD/LABS Percepta to predict protonation states and solubility trends computationally .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibition efficiencies of this compound across studies?

- Methodology : Standardize testing conditions (e.g., 1 M HCl, 25°C) and electrode surface preparation (polishing to 0.05 µm alumina). Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) to compare charge-transfer resistance () and corrosion current density (). Address variability by applying statistical tools like ANOVA to assess significance of concentration-dependent effects .

Q. What computational approaches are recommended to model the adsorption behavior of this compound on metal surfaces?

- Methodology : Conduct density functional theory (DFT) calculations at the BLYP/DNP level to optimize molecular geometry and identify reactive sites (e.g., acetamido group). Use Monte Carlo simulations to predict adsorption energies on Fe(110) surfaces in aqueous environments. Compare Fukui indices to prioritize electrophilic/nucleophilic attack sites .

Q. What strategies can be employed to investigate the synergistic effects of iodide ions with this compound in corrosion inhibition?

- Methodology : Combine 250 ppm inhibitor with 5 mM KI and analyze synergism via electrochemical frequency modulation (EFM) and linear polarization resistance (LPR). Calculate synergistic parameter () using:

where and are individual efficiencies. A value confirms synergism. Validate using in-situ Raman spectroscopy to detect adsorbed iodide layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.